8-Chloro-5-iodoquinoline-3,4-diamine

Medicinal chemistry Drug design Physicochemical profiling

8-Chloro-5-iodoquinoline-3,4-diamine (CAS 2092562-74-6) is a heterocyclic small molecule belonging to the quinoline-3,4-diamine family, distinguished by the simultaneous presence of chlorine at the 8-position and iodine at the 5-position of the bicyclic core. With a molecular formula of C9H7ClIN3, a molecular weight of 319.53 g/mol, a calculated LogP of 2.66, and two hydrogen-bond donor sites from the 3,4-diamine motif, this compound serves as a densely functionalized intermediate for medicinal chemistry campaigns targeting ATP-binding pockets of kinases and other purinergic targets.

Molecular Formula C9H7ClIN3
Molecular Weight 319.53 g/mol
Cat. No. B13193166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-iodoquinoline-3,4-diamine
Molecular FormulaC9H7ClIN3
Molecular Weight319.53 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C(C=NC2=C1Cl)N)N)I
InChIInChI=1S/C9H7ClIN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14)
InChIKeyLJYNOVKVMOVRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-5-iodoquinoline-3,4-diamine: A Dual-Halogenated Quinoline-3,4-diamine Building Block for Kinase-Focused Discovery


8-Chloro-5-iodoquinoline-3,4-diamine (CAS 2092562-74-6) is a heterocyclic small molecule belonging to the quinoline-3,4-diamine family, distinguished by the simultaneous presence of chlorine at the 8-position and iodine at the 5-position of the bicyclic core . With a molecular formula of C9H7ClIN3, a molecular weight of 319.53 g/mol, a calculated LogP of 2.66, and two hydrogen-bond donor sites from the 3,4-diamine motif, this compound serves as a densely functionalized intermediate for medicinal chemistry campaigns targeting ATP-binding pockets of kinases and other purinergic targets . The 5-iodo substituent provides a synthetic handle for late-stage cross-coupling diversification, while the 8-chloro group modulates electronics and sterics, enabling exploration of halogen-dependent structure-activity relationships that are inaccessible with mono-halogenated or unsubstituted quinoline-3,4-diamines [1].

Why 8-Chloro-5-iodoquinoline-3,4-diamine Cannot Be Replaced by Common In-Class Analogs


The quinoline-3,4-diamine scaffold is highly sensitive to halogen substitution pattern. Published kinase profiling of halogenated quinoline analogs demonstrates that exchanging chlorine for iodine shifts kinase binding affinities across GAK, RIPK2, ADCK3, and NLK by factors of 2- to 4-fold [1]. For example, the iodine-substituted analog in that series exhibited RIPK2 KD = 69 nM versus 85 nM for the chlorine analog, a 1.2-fold improvement, while GAK binding dropped from KD = 6.7 nM (Cl) to 7.9 nM (I), representing a selectivity reversal [1]. This halogen-dependent pharmacology means that the simpler 8-chloroquinoline-3,4-diamine (no iodine) or 6-iodoquinoline-3,4-diamine (no chlorine) cannot recapitulate the dual-halogen pharmacophore presented by 8-chloro-5-iodoquinoline-3,4-diamine . Furthermore, the 5-iodo group is a privileged position for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a divergent synthetic entry point that regioisomeric 5-chloro-8-iodo analogs do not offer with the same electronic bias [2]. Substituting with N4-methylated variants (e.g., 8-chloro-5-iodo-N4-methylquinoline-3,4-diamine, CAS 2090241-49-7) eliminates one hydrogen-bond donor, altering both target engagement profiles and physicochemical properties.

Quantitative Differentiation Evidence for 8-Chloro-5-iodoquinoline-3,4-diamine Against Closest Analogs


Computational Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. De-Halogenated and Regioisomeric Analogs

The target compound exhibits a calculated LogP of 2.66 and a topological polar surface area (TPSA) of 64.93 Ų, derived from its SMILES structure (Nc1cnc2c(Cl)ccc(I)c2c1N) . In comparison, 8-chloroquinoline-3,4-diamine (CAS 133405-79-5), which lacks the 5-iodo substituent, has a significantly lower molecular weight (193.63 vs. 319.53 g/mol) and a predicted LogP approximately 1.1 units lower, reducing membrane permeability potential . The positional isomer 5-chloro-8-iodoquinoline-3,4-diamine shares identical molecular formula and weight but differs in the electronic push-pull character of the quinoline ring due to the inverted halogen positions, which alters the reactivity of the 3,4-diamine for cyclocondensation and cross-coupling reactions. The iodine atom at position 5 (para to the ring nitrogen) in the target compound creates a distinct electrophilic aromatic substitution profile compared to the 8-iodo regioisomer.

Medicinal chemistry Drug design Physicochemical profiling

Halogen-Dependent Kinase Selectivity: Class-Level Evidence from Halogenated Quinoline Series

In a published kinase profiling study using a competition binding assay format (DiscoverX, n = 2), a series of quinoline-based inhibitors bearing Cl, Br, or I substituents on the quinoline core were evaluated against a panel including GAK, RIPK2, ADCK3, and NLK [1]. The iodine-substituted compound exhibited RIPK2 KD = 69 nM (vs. 85 nM for Cl and 110 nM for Br), ADCK3 KD = 190 nM (vs. 170 nM for Cl and 190 nM for Br), and NLK KD = 660 nM (vs. 650 nM for Cl and 520 nM for Br) [1]. Critically, the Cl→I substitution inverted the GAK/RIPK2 selectivity ratio: the Cl analog was 12.7-fold selective for GAK over RIPK2 (KD 6.7 vs. 85 nM), while the I analog reduced this selectivity to 8.7-fold (KD 7.9 vs. 69 nM), demonstrating that iodine incorporation reshapes the kinase selectivity fingerprint [1]. Although these data are from a related but structurally distinct quinoline chemotype, they provide the strongest available class-level inference that the 5-iodo substituent in 8-chloro-5-iodoquinoline-3,4-diamine will confer a kinase binding profile measurably different from the 8-chloroquinoline-3,4-diamine parent scaffold.

Kinase inhibition Selectivity profiling Structure-activity relationship (SAR)

Synthetic Utility: 5-Iodo Substituent as a Superior Cross-Coupling Handle vs. 8-Chloro Position

The 5-iodo substituent on the quinoline core is a significantly more reactive partner for palladium-catalyzed cross-coupling reactions than the 8-chloro group. Aryl iodides undergo oxidative addition to Pd(0) approximately 100–1000 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions [1]. In 8-chloro-5-iodoquinoline-3,4-diamine, this reactivity differential enables chemoselective functionalization at the 5-position while preserving the 8-chloro group for subsequent orthogonal transformations . By contrast, 8-chloroquinoline-3,4-diamine (CAS 133405-79-5) lacks this chemoselective cross-coupling handle entirely, and the positional isomer 5-chloro-8-iodoquinoline-3,4-diamine directs the most reactive halogen to the sterically hindered 8-position adjacent to the ring junction, potentially complicating coupling yields. The N4-methyl analog (CAS 2090241-49-7) sacrifices one of the two free amine groups, limiting hydrogen-bonding capacity in target engagement while retaining similar coupling chemistry.

Synthetic chemistry Cross-coupling reactions Late-stage functionalization

Commercial Availability and Purity: A Procurement-Ready Dual-Halogenated Intermediate

8-Chloro-5-iodoquinoline-3,4-diamine is commercially available from Leyan (product number 2030980) at ≥95% purity, offered in 1 g, 5 g, and 10 g quantities with pricing available upon inquiry . In contrast, the N4-methyl analog (8-chloro-5-iodo-N4-methylquinoline-3,4-diamine, CAS 2090241-49-7) is available from Enamine at substantially higher cost: $653 for 0.1 g, $713 for 0.5 g, and $1,454 for 2.5 g, with lead times potentially extending several weeks [1]. The positional isomer 5-chloro-8-iodoquinoline-3,4-diamine is listed by SMolecule, but pricing and stock information are less transparent. The simpler analog 8-chloroquinoline-3,4-diamine (CAS 133405-79-5) is more widely available but lacks the 5-iodo diversification handle. The target compound thus occupies a unique procurement niche: it is the most cost-accessible member of the 8-chloro-5-iodoquinoline-3,4-diamine series with two free amine groups available for further derivatization.

Chemical procurement Building blocks Medicinal chemistry supply

Recommended Application Scenarios for 8-Chloro-5-iodoquinoline-3,4-diamine in Scientific and Industrial Research


Kinase Inhibitor Lead Generation via Sequential Chemoselective Cross-Coupling

Medicinal chemistry teams can exploit the C5–I bond's superior reactivity (100–1000× faster oxidative addition than C8–Cl) to install aryl, heteroaryl, or alkenyl groups at position 5 via Suzuki or Sonogashira coupling while retaining the 8-chloro group for a subsequent diversification step [1]. This sequential functionalization strategy directly addresses the SAR gap left by mono-halogenated analogs that cannot support orthogonal coupling sequences. The resulting library can be screened against kinase panels where class-level evidence predicts iodine-dependent selectivity shifts for RIPK2 (KD ~69 nM class reference) and GAK (KD ~7.9 nM class reference) .

Imidazoquinoline Synthesis for DNA Intercalator and Topoisomerase Inhibitor Programs

The 3,4-diamine motif of this compound is ideally suited for cyclocondensation with aldehydes, carboxylic acids, or orthoesters to form imidazoquinoline scaffolds. Analogous 3,4-diaminoquinoline cyclocondensations have yielded imidazo[4,5-c]quinolines with reported DNA intercalation and topoisomerase inhibition activity. The 5-iodo group provides a radiolabeling handle (via ¹²⁵I isotope exchange) or a heavy-atom site for X-ray crystallographic phasing, advantages absent in the non-iodinated 8-chloroquinoline-3,4-diamine [1].

Halogen-Bonding and Crystallographic Probe Development

The iodine atom at position 5 serves as a strong halogen-bond donor (σ-hole), enabling directed supramolecular interactions with protein backbone carbonyls or Lewis-base side chains (e.g., Met, Cys) in co-crystallization studies. The calculated LogP of 2.66 and TPSA of 64.93 Ų place this compound within favorable physicochemical space for crystallographic soaking experiments, while the 8-chloro substituent provides a smaller halogen for comparative halogen-bonding studies. This dual-halogen presentation is unavailable in mono-halogenated analogs such as 8-chloroquinoline-3,4-diamine or 6-iodoquinoline-3,4-diamine [1].

Antimalarial Resistance-Evasion Studies Targeting Cytochrome bc1 Complex

Structural analogs of iodoquinolines have demonstrated nanomolar inhibition of the Plasmodium falciparum cytochrome bc1 complex, with the iodine substituent proposed to alter binding kinetics at the Qo/Qi sites in strains resistant to atovaquone [1]. 8-Chloro-5-iodoquinoline-3,4-diamine, with its unique 5-iodo/8-chloro arrangement, provides a scaffold for exploring whether this halogen pattern recapitulates or improves upon the resistance-evasion profile observed in related 5,7-diiodoquinoline derivatives. The free 3,4-diamine allows for further derivatization to optimize solubility and metabolic stability, a key limitation of existing antimalarial quinoline leads.

Quote Request

Request a Quote for 8-Chloro-5-iodoquinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.